6-(naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one
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Overview
Description
6-(Naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with naphthalene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution with Naphthalene and Pyridine: The naphthalene and pyridine groups can be introduced via nucleophilic substitution reactions. For example, the pyridazinone can be reacted with naphthyl halides and pyridylmethyl halides in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene and pyridine rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyridazinone core can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. For instance, halogenation can be performed using halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) with Lewis acids (aluminum chloride).
Major Products
Oxidation: Oxidized derivatives of the naphthalene and pyridine rings.
Reduction: Reduced forms of the pyridazinone core.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 6-(naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 6-(naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
6-(Naphthalen-2-yl)pyridazin-3(2H)-one: Lacks the pyridin-3-ylmethyl group, which may affect its biological activity and chemical reactivity.
2-(Pyridin-3-ylmethyl)pyridazin-3(2H)-one: Lacks the naphthalen-2-yl group, which may influence its interaction with biological targets and its physical properties.
Uniqueness
6-(Naphthalen-2-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is unique due to the presence of both naphthalene and pyridine moieties, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and its versatility in chemical reactions.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
6-naphthalen-2-yl-2-(pyridin-3-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20-10-9-19(22-23(20)14-15-4-3-11-21-13-15)18-8-7-16-5-1-2-6-17(16)12-18/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTBSZNNZFSSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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